

Evaluating Commercial Achromopeptidase: A Comparative Guide to Purity and Activity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ACHROMOPEPTIDASE

Cat. No.: B1167389

[Get Quote](#)

For researchers, scientists, and drug development professionals, the selection of high-quality enzymes is paramount to achieving reliable and reproducible results. **Achromopeptidase**, a potent lytic enzyme, is widely used for the lysis of Gram-positive bacteria, particularly those resistant to lysozyme. However, the purity and activity of commercially available **Achromopeptidase** can vary significantly between suppliers, impacting experimental outcomes. This guide provides a framework for evaluating and comparing commercial **Achromopeptidase** preparations, including detailed experimental protocols and a summary of publicly available product specifications.

Comparative Analysis of Commercial Achromopeptidase

The following table summarizes the product specifications for **Achromopeptidase** from several major suppliers based on their publicly available data. It is important to note that this information is provided by the manufacturers and has not been independently verified in a head-to-head comparison. Researchers are encouraged to perform their own validation experiments using the protocols outlined in this guide.

Supplier	Product Name/Catalog No.	Source Organism	Specific Activity	Molecular Weight	Form
Sigma-Aldrich (Merck)	Achromopeptidase from <i>Achromobacter lyticus</i> (A3422, SRE0041, SRE0053)	<i>Lysobacter</i> sp.	≥1,000 units/mg solid	~27 kDa	Lyophilized powder
FUJIFILM Wako Pure Chemical	Achromopeptidase, Crude, Lytic Enzyme	<i>Lysobacter</i> sp.	900 - 1500 units/mg ^[1]	~20 kDa ^[1]	Pale yellowish brown - brown, powder
Molecular Depot	Achromopeptidase from Bacteria (B2013763)	Bacteria	Not specified	27 kDa ^[2]	Lyophilized Powder
Creative Enzymes	Native Bacteria Achromopeptidase (NATE-0022)	<i>Achromobacter lyticus</i> ^[3]	Not specified	Not specified	Not specified
Creative Biogene	Bacteria Achromopeptidase (MBS-0304)	Not specified	Not specified	Not specified	Not specified

Note: The unit definition for specific activity is generally consistent across suppliers: One unit will produce a change in absorbance at 600 nm of 0.001 per minute at pH 8.0 and 37°C using a suspension of *Micrococcus lysodeikticus* as substrate.^{[1][4][5][6][7]}

Experimental Protocols for Evaluation

To facilitate a direct comparison of **Achromopeptidase** from different suppliers, the following standardized protocols for determining purity and activity are provided.

Purity Assessment by SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a fundamental technique used to separate proteins based on their molecular weight and can be used to assess the purity of an enzyme preparation.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

a. Sample Preparation:

- Reconstitute the lyophilized **Achromopeptidase** from each supplier in purified water to a concentration of 1 mg/mL.
- Mix 10 µL of the enzyme solution with 10 µL of 2x Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT).
- Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.[\[8\]](#)
- Centrifuge the samples briefly to pellet any insoluble material.

b. Electrophoresis:

- Load 10-20 µL of the prepared samples into the wells of a 12% or 15% polyacrylamide gel. Include a pre-stained protein molecular weight marker in one lane.
- Run the gel in 1x Tris-Glycine-SDS running buffer at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom of the gel.

c. Staining and Analysis:

- After electrophoresis, stain the gel with Coomassie Brilliant Blue or a more sensitive silver stain to visualize the protein bands.[\[9\]](#)

- The primary band should correspond to the expected molecular weight of **Achromopeptidase** (~27 kDa).[2] The presence of other bands indicates protein impurities.
- For a semi-quantitative analysis, the gel can be imaged, and densitometry can be performed to estimate the percentage of the main **Achromopeptidase** band relative to the total protein in the lane.[9]

Enzymatic Activity Assay (Turbidimetric Assay)

This assay measures the lytic activity of **Achromopeptidase** by monitoring the decrease in turbidity of a bacterial cell suspension over time.[4][7][12][13]

a. Reagents:

- Assay Buffer: 10 mM Tris-HCl, 10 mM Sodium Chloride, pH 8.0 at 37°C.[4][13]
- Substrate: A suspension of lyophilized *Micrococcus lysodeikticus* cells in the assay buffer. The absorbance at 600 nm (A600) should be adjusted to 0.6-0.7.[7][12]
- Enzyme Solutions: Prepare fresh serial dilutions of each **Achromopeptidase** product in cold assay buffer immediately before use.

b. Procedure:

- Pipette 2.9 mL of the *Micrococcus lysodeikticus* cell suspension into a cuvette and equilibrate to 37°C.
- Add 0.1 mL of the enzyme solution to the cuvette, mix by inversion, and immediately start monitoring the decrease in A600 for at least 5 minutes using a spectrophotometer set to 37°C.[4][13]
- A blank reaction containing 0.1 mL of assay buffer instead of the enzyme solution should be run to account for any auto-lysis of the bacterial cells.
- Calculate the rate of decrease in absorbance ($\Delta A_{600}/\text{minute}$) from the linear portion of the curve for both the test and blank reactions.

- Subtract the rate of the blank from the rate of the test to determine the enzyme-specific activity.

c. Calculation of Specific Activity: $\text{Units/mg} = (\Delta A_{600}/\text{min Test} - \Delta A_{600}/\text{min Blank}) / (0.001) / (\text{mg of enzyme in the reaction})$

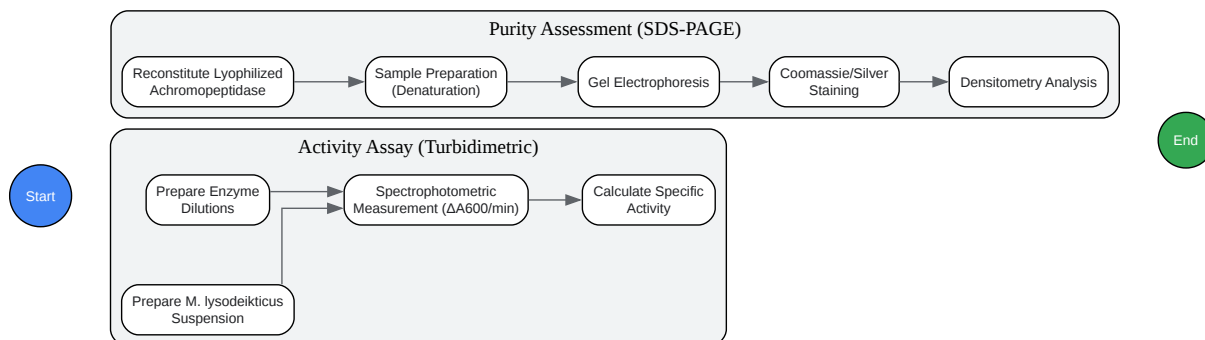
Alternative Lytic Agents

While **Achromopeptidase** is highly effective, other enzymes and methods can be employed for bacterial cell lysis. The choice of lytic agent often depends on the bacterial species and the downstream application.

- Lysozyme: A commonly used enzyme that hydrolyzes the peptidoglycan layer of many bacteria. However, some Gram-positive bacteria are resistant to lysozyme, necessitating the use of enzymes like **Achromopeptidase**.[\[2\]](#)[\[6\]](#)
- Lysostaphin: Specifically cleaves the pentaglycine cross-bridges in the cell wall of *Staphylococcus* species.
- Mutanolysin: Another muramidase with a broader spectrum of activity against many Gram-positive bacteria.
- Enzyme Cocktails: A combination of lytic enzymes, such as a mixture of **Achromopeptidase** and lysozyme, can be more effective for lysing a wider range of bacteria or for particularly resilient strains.[\[14\]](#)
- Non-enzymatic methods: Physical methods like sonication, bead beating, or French press, and chemical methods using detergents (e.g., SDS, Triton X-100) are also widely used for cell lysis.[\[14\]](#)[\[15\]](#)

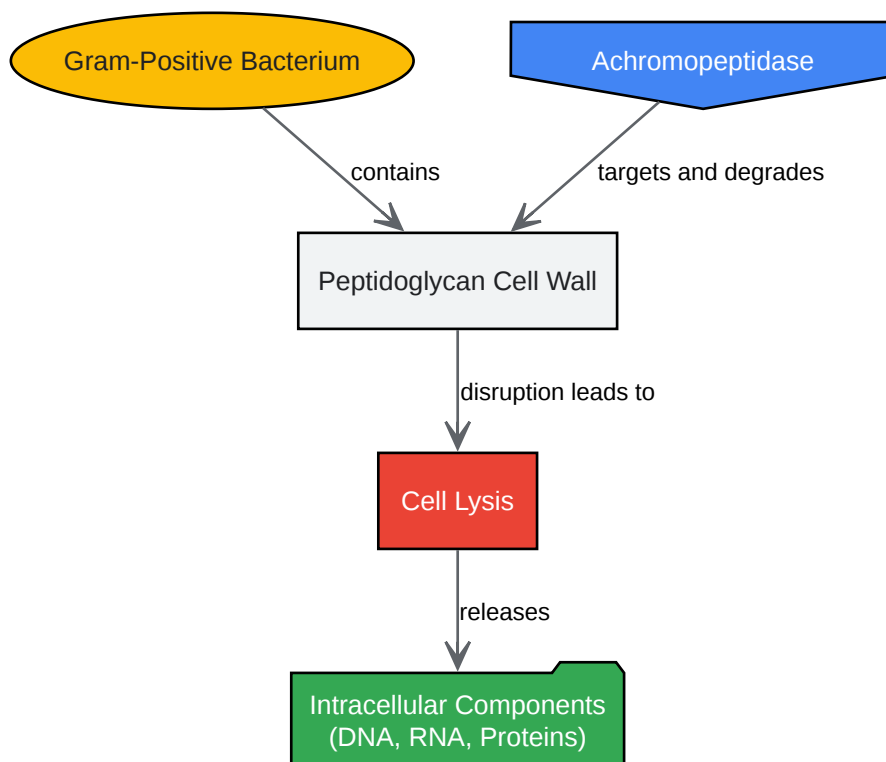
Visualizing Experimental Workflows and Pathways

To further clarify the experimental processes and the context of **Achromopeptidase** application, the following diagrams are provided.



[Click to download full resolution via product page](#)

Caption: Workflow for evaluating the purity and activity of commercial **Achromopeptidase**.



[Click to download full resolution via product page](#)

Caption: Simplified pathway of bacterial cell lysis mediated by **Achromopeptidase**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Achromopeptidase, Crude, Lytic Enzyme [fujifilmbiosciences.fujifilm.com]
- 2. moleculardepot.com [moleculardepot.com]
- 3. Achromopeptidase - Creative Enzymes [creative-enzymes.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Bacteria Achromopeptidase (MBS-0304) - Creative Biogene [microbiosci.creative-biogene.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Enzymatic Assay of Achromopeptidase [sigmaaldrich.com]
- 8. SDS-PAGE Protocol | Rockland [rockland.com]
- 9. Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Preparations - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Assessing protein purity using SDS PAGE [protocols.io]
- 11. SDS-PAGE Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 12. Enzymatic Assay of Achromopeptidase [sigmaaldrich.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. A Review on Macroscale and Microscale Cell Lysis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Evaluating Commercial Achromopeptidase: A Comparative Guide to Purity and Activity]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1167389#evaluating-the-purity-and-activity-of-commercial-achromopeptidase>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com